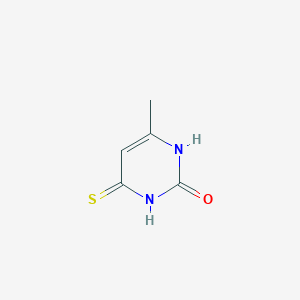

4-Methyl-6-sulfanylpyrimidin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-sulfanylidene-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-4(9)7-5(8)6-3/h2H,1H3,(H2,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRQBNQXRFQZGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methyl-6-sulfanylpyrimidin-2-ol tautomerism and stability

An In-Depth Technical Guide to the Tautomerism and Stability of 4-Methyl-6-sulfanylpyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric landscape of 4-Methyl-6-sulfanylpyrimidin-2-ol, a heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, this document synthesizes fundamental principles with field-proven insights to explore the complex interplay between structure, environment, and stability. We will dissect the possible tautomeric forms, the factors governing their equilibrium, and the analytical methodologies required for their characterization. The implications of this tautomeric behavior on physicochemical properties and biological activity are discussed, offering a critical perspective for drug design and development.

Introduction: The Critical Role of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug development.[1] Tautomers, while possessing the same molecular formula, differ in the position of a proton and the location of a double bond. This seemingly subtle structural variance can drastically alter a molecule's physicochemical properties, including its lipophilicity, solubility, pKa, and hydrogen bonding capacity. Consequently, different tautomers of the same drug molecule can exhibit vastly different pharmacological and pharmacokinetic profiles.

For nitrogen-containing heterocycles like pyrimidines, which form the backbone of numerous therapeutic agents and natural nucleobases, understanding tautomerism is not merely academic—it is a prerequisite for rational drug design.[2][3] The two most prevalent forms of tautomerism in this class of compounds are:

-

Amide-Imidic Acid (Keto-Enol) Tautomerism: Involves the interconversion between a carbonyl group (keto form) and a hydroxyl group adjacent to a double bond (enol form).[4][5][6]

-

Thioamide-Thioimidic Acid (Thione-Thiol) Tautomerism: The sulfur analog of the above, involving equilibrium between a thiocarbonyl group (thione form) and a sulfanyl group adjacent to a double bond (thiol form).[7][8][9]

The molecule 4-Methyl-6-sulfanylpyrimidin-2-ol presents a particularly interesting case, as it contains functional groups capable of both keto-enol and thione-thiol tautomerism, leading to a complex equilibrium of multiple species. This guide will elucidate the stability and predominance of these forms under various conditions.

The Tautomeric Landscape of 4-Methyl-6-sulfanylpyrimidin-2-ol

The nominal structure "4-Methyl-6-sulfanylpyrimidin-2-ol" represents only one of several possible tautomers. The presence of hydroxyl (-OH) and sulfanyl (-SH) groups allows for proton migration to the ring nitrogens, creating keto (C=O) and thione (C=S) functionalities. This results in four primary tautomeric forms.

Figure 1: The four primary tautomers of 4-Methyl-6-sulfanylpyrimidin-2-ol.

The relative stability and population of these tautomers are not fixed but are dictated by a combination of intrinsic electronic factors and external environmental conditions.

Factors Governing Tautomeric Equilibrium and Stability

The predominance of a specific tautomer is the result of a delicate balance of competing energetic factors. Understanding these factors is key to predicting and controlling the tautomeric composition of a sample.

Solvent Effects: The Dominant Environmental Factor

The polarity of the solvent plays a paramount role in shifting the tautomeric equilibrium.[10][11][12]

-

Polar Solvents (e.g., Water, Ethanol, DMSO): These solvents preferentially stabilize the more polar tautomers through dipole-dipole interactions and hydrogen bonding. For pyrimidine derivatives, the keto and thione forms are significantly more polar than their enol and thiol counterparts.[7][8][13] Therefore, in aqueous and other polar media, the Thione-Keto form (T4) is expected to be the overwhelmingly predominant species. This stabilization is a well-documented phenomenon for related compounds like 2-mercaptopyrimidine and pyridin-4-one.[7][12]

-

Nonpolar Solvents (e.g., Chloroform, Dioxane, Cyclohexane): In these environments, the less polar thiol and enol forms are favored.[7][8] Self-association through hydrogen bonding can still favor the thione/keto forms, but at very dilute concentrations in nonpolar solvents, the Thiol-Enol form (T1) may become more significant.[13]

Intrinsic Stability (Gas Phase)

In the absence of solvent, the relative stability of tautomers is governed by factors like aromaticity, intramolecular hydrogen bonding, and electronic delocalization.[14][15] Computational studies on similar systems, such as 2-hydroxypyridine, have shown that the hydroxy (enol) form can be more stable in the gas phase.[14] However, for 2-mercaptopyridines and 2-mercaptopyrimidines, the thiol form is generally found to be more stable in the gas phase.[8][16] For the target molecule, quantum chemical calculations would be necessary to definitively determine the intrinsic stability order, but it is plausible that the Thiol-Enol (T1) or Thiol-Keto (T3) forms are the most stable in a vacuum.

pH and Ionization

The pH of the medium determines the ionization state of the molecule, which in turn influences the tautomeric equilibrium.[17] The pyrimidine ring contains basic nitrogen atoms, and the hydroxyl/thiol groups are acidic.

-

Acidic Conditions: Protonation is likely to occur at one of the ring nitrogens, and the positive charge will influence the electron distribution, potentially shifting the equilibrium.

-

Basic Conditions: Deprotonation of the N-H protons in the Thione-Keto form (or the OH/SH protons in other forms) will generate an anionic species. The resulting anion is often a resonance-stabilized hybrid, but its structure is most representative of the deprotonated keto/thione forms.

Concentration and Self-Association

In solution, particularly at higher concentrations, molecules like mercaptopyrimidines can self-associate into dimers, primarily through N-H···S=C or N-H···O=C hydrogen bonds.[7][13] This dimerization strongly favors the thione and keto tautomers.[8] As a solution is diluted, these dimers dissociate, which can shift the equilibrium towards the monomeric thiol/enol forms.[13]

Analytical Characterization of Tautomers

No single technique can fully elucidate a complex tautomeric system. A multi-faceted analytical approach is required to identify the species present and quantify their equilibrium.

Spectroscopic Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for distinguishing tautomers in solution.[18] Key diagnostic signals include the chemical shifts of exchangeable protons (N-H vs. O-H vs. S-H) and the chemical shifts of the ring carbons (¹³C NMR), particularly C2 and C6, which are highly sensitive to whether they are part of a C=S/C=O or C-SH/C-OH bond.[18]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Each tautomer possesses a unique chromophore and will exhibit a distinct UV-Vis absorption spectrum.[19] The π → π* transitions in the thione (C=S) and keto (C=O) forms typically occur at different wavelengths than those in the thiol and enol forms. This technique is exceptionally well-suited for studying shifts in equilibrium as a function of solvent polarity.[7][8]

-

Infrared (IR) Spectroscopy: IR can provide direct evidence for specific functional groups. Strong absorption bands corresponding to C=O (around 1650-1700 cm⁻¹) and C=S (around 1100-1250 cm⁻¹) stretching vibrations are indicative of the keto and thione forms, while the absence of these and the presence of broad O-H or sharp S-H bands would suggest the enol and thiol forms.

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for modern tautomerism studies.[14][15][20] These methods can:

-

Calculate the relative energies of all possible tautomers in the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM).[21][22]

-

Predict spectroscopic properties (NMR chemical shifts, IR frequencies) for each tautomer, which can then be compared with experimental data to confirm structural assignments.

-

Elucidate the transition states between tautomers, providing insight into the kinetics of their interconversion.[21]

X-Ray Crystallography

X-ray crystallography provides unambiguous proof of the tautomeric structure present in the solid state.[23] For most pyrimidine derivatives with these functionalities, the crystal structure reveals the more polar, hydrogen-bonded keto and/or thione forms.[2]

Experimental & Computational Protocols

To ensure a self-validating and reproducible research workflow, the following protocols are recommended.

Protocol: UV-Vis Spectroscopic Analysis of Solvent-Dependent Tautomerism

Figure 2: Workflow for UV-Vis analysis of tautomerism.

Causality: The choice of solvents with a wide range of polarities is critical. By observing the systematic shift in the absorption maximum (λ_max), one can directly correlate the stabilization of specific tautomers with the solvent environment. The highly polar thione-keto form is expected to show a bathochromic (red) shift in more polar solvents.

Workflow: Computational Stability Analysis

Figure 3: Workflow for computational tautomer analysis.

Causality: This workflow systematically determines both the intrinsic stability (gas phase) and the environmentally-influenced stability (solvated). The B3LYP functional with a large basis set provides a reliable balance of accuracy and computational cost for such systems.[20] Comparing the gas-phase and solvated results directly quantifies the stabilizing effect of the solvent on each tautomer.

Implications for Drug Development and Medicinal Chemistry

The tautomeric state of 4-Methyl-6-sulfanylpyrimidin-2-ol is not a trivial detail; it is a critical determinant of its potential as a drug candidate.

-

Target Recognition: The predominant Thione-Keto tautomer (T4) presents a different set of hydrogen bond donors (two N-H groups) and acceptors (C=O and C=S groups) compared to the Thiol-Enol form (T1). This directly impacts how the molecule fits into a protein's active site. A drug designed based on the incorrect tautomer will likely fail due to poor binding affinity.

-

Physicochemical Properties (ADME): The highly polar Thione-Keto form will have higher water solubility but lower membrane permeability compared to the less polar tautomers. This balance is crucial for oral bioavailability. Understanding which tautomer predominates in aqueous physiological environments is essential for predicting a drug's ADME profile.

-

Chemical Stability: The thiol (-SH) group is susceptible to oxidation, potentially forming disulfides.[7][8][13] The predominance of the thione (C=S) tautomer in most relevant conditions significantly reduces this liability, enhancing the molecule's shelf-life and metabolic stability.

Table 1: Predicted Property Differences Between Dominant Tautomers

| Property | Thiol-Enol Form (T1) | Thione-Keto Form (T4) | Implication for Drug Development |

| Polarity | Lower | Higher | Affects solubility and membrane permeability. |

| H-Bond Donors | -OH, -SH | Two N-H | Drastically changes receptor binding profile. |

| H-Bond Acceptors | Ring Nitrogens | C=O, C=S | Drastically changes receptor binding profile. |

| Aqueous Solubility | Lower | Higher | Higher solubility is often desired for formulation. |

| Lipophilicity (LogP) | Higher | Lower | Affects ability to cross cell membranes. |

| Oxidative Stability | Lower (thiol is labile) | Higher (thione is more stable) | Crucial for chemical and metabolic stability. |

Conclusion

The tautomerism of 4-Methyl-6-sulfanylpyrimidin-2-ol is a complex but predictable phenomenon governed by well-established chemical principles. While it can exist in at least four distinct tautomeric forms, the evidence from analogous systems strongly suggests that the Thione-Keto form is the most stable and predominant species in polar environments , including aqueous physiological conditions and the solid state. The less polar Thiol-Enol form may only be present in significant quantities in dilute, nonpolar solutions.

For researchers in drug development, a thorough understanding and characterization of this tautomeric equilibrium are imperative. It directly influences the molecule's biological activity, stability, and pharmacokinetic properties. The application of a combined analytical and computational approach, as outlined in this guide, provides a robust framework for elucidating the tautomeric landscape of this and other promising heterocyclic scaffolds, paving the way for more rational and successful drug design.

References

-

Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. (n.d.). ResearchGate. [Link]

-

Boyd, R. J., et al. (1983). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (n.d.). Canadian Science Publishing. [Link]

-

Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H). (2022). R Discovery. [Link]

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences. [Link]

-

Pliego, J. R. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]

-

Al-Abri, Z. A., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (2015). ResearchGate. [Link]

-

Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H,... (n.d.). ResearchGate. [Link]

-

From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (2025). ResearchGate. [Link]

-

Raczyńska, E. D., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules. [Link]

-

Li, X., et al. (2020). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters. [Link]

-

Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. (2025). ResearchGate. [Link]

-

Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences. [Link]

-

Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA. [Link]

-

Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine. (n.d.). ResearchGate. [Link]

-

Keto–enol tautomeric equilibrium of isoguanosine. (n.d.). ResearchGate. [Link]

-

Shiryaev, A. K., et al. (2023). Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. ResearchGate. [Link]

-

da Silveira, L., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. [Link]

-

Thione–thiol tautomerism of I' and II'. (n.d.). ResearchGate. [Link]

-

Cavalieri, L. F., & Bendich, A. (1950). The Ultraviolet Absorption Spectra of Pyrimidines and Purines. Journal of the American Chemical Society. [Link]

-

Les, A., & Adamowicz, L. (1990). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Raczyńska, E. D., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. National Institutes of Health. [Link]

-

Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

- US5414086A - Preparation of 4-methylpyrimidines. (1995).

-

Tautomers. (2019). Chemistry LibreTexts. [Link]

-

Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012).

-

Li, Y., et al. (2019). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Medicinal Chemistry Letters. [Link]

-

Excited-State Intramolecular Proton Transfer in 2‑(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. (n.d.). ResearchGate. [Link]

-

Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

-

Syllabus for Chemistry (SCQP08). (2025). National Testing Agency. [Link]

-

A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. (2025). ResearchGate. [Link]

-

ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.). Vietnam National University Ho Chi Minh City. [Link]

-

Tautomerism of 4-Hydroxy-4(1H) quinolon. (2025). ResearchGate. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group | MDPI [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Methyl-6-sulfanylpyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical considerations for the crystal structure analysis of 4-methyl-6-sulfanylpyrimidin-2-ol. As a Senior Application Scientist, the following sections synthesize technical protocols with the underlying scientific principles, offering a robust framework for researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents, and a precise understanding of its three-dimensional structure is paramount for rational drug design and development.[1][2]

Introduction: The Significance of Pyrimidine Scaffolds and the Tautomerism Challenge

Pyrimidine derivatives are of immense interest in medicinal chemistry due to their presence in a multitude of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1][3][4][5] The precise spatial arrangement of atoms in these molecules dictates their physicochemical properties and their interactions with biological targets. Therefore, elucidating the crystal structure of novel pyrimidine derivatives like 4-methyl-6-sulfanylpyrimidin-2-ol is a critical step in the drug discovery pipeline.

A key feature of this and related molecules is the phenomenon of tautomerism, which can significantly impact the observed crystal structure.[6][7] 4-Methyl-6-sulfanylpyrimidin-2-ol can exist in several tautomeric forms, primarily the thione-thiol and lactam-lactim forms. The predominance of a particular tautomer is influenced by environmental factors such as the solvent used for crystallization and whether the molecule is in solution or in the solid state.[3][6][7] Computational studies on related 2-mercaptopyrimidines have shown that while the thiol form may be more stable in the gas phase, the thione form is often favored in aqueous solutions and the solid state.[3][8][9]

Tautomeric Landscape of 4-Methyl-6-sulfanylpyrimidin-2-ol

The potential tautomers of 4-methyl-6-sulfanylpyrimidin-2-ol are illustrated below. Understanding these forms is crucial, as the crystallized form will be the most stable tautomer under the specific crystallization conditions.

Caption: Potential tautomeric forms of 4-methyl-6-sulfanylpyrimidin-2-ol.

Experimental and Computational Workflow for Structure Elucidation

A multi-faceted approach combining synthesis, crystallization, X-ray diffraction, and computational modeling is essential for a thorough analysis.

Caption: Integrated workflow for crystal structure analysis.

Protocol for Synthesis: A common route to this class of compounds involves the condensation of a β-dicarbonyl compound (or a related precursor) with thiourea. For 4-methyl-6-sulfanylpyrimidin-2-ol, a plausible synthesis could involve the reaction of ethyl acetoacetate with thiourea in the presence of a base like sodium ethoxide.

Protocol for Crystallization:

-

Solvent Screening: Dissolve the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, dimethylformamide, and mixtures with water) to find a solvent system where the compound has moderate solubility.

-

Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

The quality of the single crystal is paramount for successful X-ray diffraction analysis.[1]

SC-XRD provides the definitive three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.[1][10]

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure.

PXRD is a valuable complementary technique used to analyze the bulk sample, confirming that the single crystal is representative of the bulk material and to identify any potential polymorphism.

Density Functional Theory (DFT) calculations can be employed to predict the relative stabilities of the different tautomers in the gas phase and in the presence of a solvent continuum model.[8][9] This provides a theoretical basis for understanding which tautomer is likely to be observed in the crystal structure.

Anticipated Structural Features and Comparative Analysis

While the specific crystal structure of 4-methyl-6-sulfanylpyrimidin-2-ol is not yet reported, we can anticipate its key structural features by examining related pyrimidine derivatives.

Hydrogen Bonding and Supramolecular Assembly: The presence of N-H, O-H, and S-H/C=S groups suggests that hydrogen bonding will be a dominant intermolecular interaction. Based on related structures, we can predict the formation of hydrogen-bonded dimers or chains.[4][5][11] For instance, the lactam-thione tautomer would likely form N-H···O or N-H···S hydrogen bonds.

Caption: Predicted hydrogen bonding motifs for the lactam-thione tautomer.

Comparative Crystallographic Data: The following table summarizes key crystallographic parameters from related pyrimidine structures to provide context for what might be expected for 4-methyl-6-sulfanylpyrimidin-2-ol.

| Compound | Crystal System | Space Group | Key Hydrogen Bonds | Reference |

| 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine | Triclinic | P-1 | C-H···N | [12] |

| (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile | Monoclinic | P2₁/c | N-H···O, N-H···N | [13] |

| methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Monoclinic | P2₁/n | N-H···O, N-H···S, C-H···O | [11] |

| 4,6-Dihydroxy-2-mercaptopyrimidine | Data available | CCDC 755263 | O-H···O, O-H···S, N-H···O, N-H···S | [14] |

Conclusion

The crystal structure analysis of 4-methyl-6-sulfanylpyrimidin-2-ol is a multifaceted process that requires careful consideration of its tautomeric nature. A combination of meticulous experimental work, including synthesis, crystallization, and X-ray diffraction, coupled with computational analysis, will provide a comprehensive understanding of its solid-state structure. The insights gained from this analysis are invaluable for drug development professionals, enabling a deeper understanding of the molecule's properties and its potential for interaction with biological targets. The methodologies and comparative data presented in this guide offer a robust framework for researchers embarking on the structural elucidation of this and related pyrimidine derivatives.

References

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. Available at: [Link]

-

Reaction Mechanism and Tautomeric Equilibrium of 2-Mercaptopyrimidine in the Gas Phase and in Aqueous Solution: A Combined Monte Carlo and Quantum Mechanics Study. ACS Publications. Available at: [Link]

-

Reaction Mechanism and Tautomeric Equilibrium of 2-Mercaptopyrimidine in the Gas Phase and in Aqueous Solution. ACS Publications. Available at: [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Available at: [Link]

-

Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine in the gas phase and in aqueous solution: a combined Monte Carlo and quantum mechanics study. PubMed. Available at: [Link]

-

Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI. Available at: [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]

-

Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. ResearchGate. Available at: [Link]

-

Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine. National Institutes of Health. Available at: [Link]

-

Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Taylor & Francis Online. Available at: [Link]

-

Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino). International Union of Crystallography. Available at: [Link]

-

4-Methylpyrimidin-2-ol hydrochloride. PubChem. Available at: [Link]

-

4-Methylpyrimidine. PubChem. Available at: [Link]

-

N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. PubChem. Available at: [Link]

-

Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

- Preparation of 4-methylpyrimidines. Google Patents.

-

Crystal structure of methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. Available at: [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]

- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. Google Patents.

-

4,6-Dihydroxy-2-mercaptopyrimidine. PubChem. Available at: [Link]

-

Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. National Institutes of Health. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine in the gas phase and in aqueous solution: a combined Monte Carlo and quantum mechanics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure of 4-methylsulfanyl-2-(2H-tetrazol-2-yl)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4,6-Dihydroxy-2-mercaptopyrimidine | C4H4N2O2S | CID 1268265 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic and Methodological Guide to the ¹H and ¹³C NMR Analysis of 4-Methyl-6-sulfanylpyrimidin-2-ol

An In-depth Technical Guide

Abstract

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and drug development, necessitating robust analytical methods for their structural characterization. This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-6-sulfanylpyrimidin-2-ol. In the absence of readily available, specific spectral data for this compound, this document serves as a predictive framework and a methodological protocol for researchers. We delve into the critical influence of tautomerism on the NMR landscape, provide theoretically grounded predictions for chemical shifts and coupling constants, and present a detailed, step-by-step protocol for the empirical acquisition and validation of high-quality NMR data. This guide is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently undertake the structural elucidation of this and related heterocyclic compounds.

The Foundational Role of Tautomerism

A critical first step in analyzing 4-Methyl-6-sulfanylpyrimidin-2-ol is to recognize its potential for tautomerism. The nominal structure can exist in at least four different tautomeric forms through proton migration between oxygen, sulfur, and ring nitrogen atoms. The equilibrium between these forms is dynamic and highly dependent on the solvent, concentration, and temperature.[1][2][3] The predominant tautomer in a given environment will dictate the observed NMR spectrum.

The primary tautomeric equilibria to consider are:

-

Amide ⇌ Iminol (Lactam ⇌ Lactim): The pyrimidin-2-ol ring can exist as the hydroxyl (-ol) form or the keto (-one) form.

-

Thioamide ⇌ Thioiminol (Thione ⇌ Thiol): The sulfanyl (-sulfanyl or -thiol) group can exist as the -SH form or the thione (C=S) form.

In polar aprotic solvents like dimethyl sulfoxide (DMSO-d₆), which is a common choice for NMR analysis of such compounds, the amide (pyrimidin-2-one) and thione forms are often favored due to their ability to participate in hydrogen bonding. For the purpose of this guide, we will predict the spectra for the two most probable tautomers in DMSO: 4-Methyl-6-thioxo-1,6-dihydropyrimidin-2(3H)-one (A) and 2-Hydroxy-4-methyl-6-sulfanylpyrimidine (B) , which represent the keto-thione and ol-thiol forms, respectively.

Caption: Tautomeric equilibria for 4-Methyl-6-sulfanylpyrimidin-2-ol.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.[4] The predicted chemical shifts (δ) are based on the analysis of similar pyrimidine derivatives found in the literature.[5][6][7]

Signal Analysis

-

Methyl Protons (-CH₃): The methyl group at the C4 position is attached to an sp²-hybridized carbon of the pyrimidine ring. These protons are expected to resonate as a singlet in the range of δ 2.1–2.4 ppm .[8][9]

-

Pyrimidine Ring Proton (C5-H): There is a single proton directly attached to the pyrimidine ring at the C5 position. Its chemical shift is influenced by the surrounding heteroatoms and functional groups. This proton will appear as a singlet and is predicted to be in the region of δ 6.3–6.8 ppm .[5]

-

Exchangeable Protons (-OH, -SH, -NH): These protons are acidic and their signals are often broad. Their chemical shifts are highly sensitive to solvent, concentration, and temperature.[10] They readily exchange with deuterium from deuterated solvents, which can be used as a confirmation method (i.e., the peak disappears upon adding a drop of D₂O).

-

For Tautomer A (Keto-Thione): We expect two broad singlets corresponding to the two N-H protons, likely in the range of δ 11.0–13.0 ppm .

-

For Tautomer B (Ol-Thiol): We expect two broad singlets, one for the O-H proton (δ 5.0–10.0 ppm ) and one for the S-H proton (δ 3.0–4.0 ppm ).[5]

-

Predicted Data Summary

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 2.1 – 2.4 | Singlet | 3H | -CH₃ |

| 2 | 6.3 – 6.8 | Singlet | 1H | C5-H |

| 3 (Tautomer A) | 11.0 – 13.0 | Broad Singlet | 2H | N1-H, N3-H |

| 3 (Tautomer B) | 5.0 – 10.0 / 3.0 - 4.0 | Broad Singlets | 1H / 1H | O-H / S-H |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

Carbon-13 NMR provides detailed information about the carbon framework of a molecule.[4][11] Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The molecule has five unique carbon atoms.

Signal Analysis

-

Methyl Carbon (-CH₃): The carbon of the methyl group is an sp³-hybridized carbon and is expected to appear at the highest field (lowest ppm value), typically in the range of δ 18–25 ppm .[8]

-

Pyrimidine Ring Carbons:

-

C5: This is the only carbon in the ring bonded to a hydrogen. Its chemical shift is predicted to be in the range of δ 95–110 ppm .

-

C4: This carbon is attached to the methyl group and a nitrogen. It is expected to resonate around δ 150–160 ppm .

-

C2 & C6: These carbons are bonded to two heteroatoms (N and O/S). Their chemical shifts will be highly dependent on the dominant tautomeric form.

-

For Tautomer A (Keto-Thione): We would expect a C=O signal around δ 160–165 ppm and a C=S signal further downfield, around δ 175–185 ppm .[5]

-

For Tautomer B (Ol-Thiol): We would expect the C-OH and C-SH signals to be in the range of δ 155–170 ppm .

-

-

Predicted Data Summary

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Tautomer Dependence |

| 1 | 18 – 25 | -CH₃ | Low |

| 2 | 95 – 110 | C5 | Low |

| 3 | 150 – 160 | C4 | Medium |

| 4 | 160 – 165 | C2 (C=O) | High (Form A) |

| 5 | 175 – 185 | C6 (C=S) | High (Form A) |

| 4/5 | 155 – 170 | C2 (C-OH), C6 (C-SH) | High (Form B) |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable data, a standardized experimental approach is essential. This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

Caption: Recommended workflow for NMR data acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Methyl-6-sulfanylpyrimidin-2-ol and dissolve it in 0.6-0.7 mL of high-purity DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Solubilization: Vortex the sample thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but monitor for any potential degradation.

-

Transfer: Transfer the clear solution into a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: Use a spectrometer with a field strength of 400 MHz or higher.

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is appropriate.[4]

-

Spectral Width: Set a spectral width from -2 to 14 ppm to ensure all signals, including broad exchangeable protons, are captured.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay (D1): Use a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and enhance the signal-to-noise ratio.[4]

-

Spectral Width: Set a spectral width from 0 to 200 ppm.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) will be required.

-

Relaxation Delay (D1): A 2-second delay is a good starting point.

-

-

Data Processing: Process both spectra using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H).

-

Structural Validation (Optional but Recommended): To unambiguously assign all signals, acquire 2D NMR spectra.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This will definitively link the C5-H signal to the C5 carbon and the -CH₃ protons to the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, helping to piece together the molecular framework.

-

Conclusion

The structural elucidation of 4-Methyl-6-sulfanylpyrimidin-2-ol by NMR spectroscopy is a nuanced task, primarily due to the influence of tautomerism. This guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of its most likely tautomeric forms in a DMSO-d₆ solution. The provided chemical shift tables and the detailed experimental protocol offer a clear and scientifically grounded path for researchers to acquire, interpret, and validate the structure of this compound. By combining the predictive data with the empirical workflow, including advanced 2D NMR techniques, scientists can achieve an unambiguous and authoritative characterization of this important heterocyclic scaffold.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 55. Retrieved from [Link]

-

Peczyńska-Czoch, W., et al. (2013). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 18(9), 10562-10584. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-METHYL-PYRIMIDIN - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4967. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Shiryaev, A. K., et al. (2023). Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

-

Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(8), 918-922. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Topics in Heterocyclic Chemistry, 2, 1-54. Retrieved from [Link]

-

Nguyen, T. T. H., et al. (2020). ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1-PHENYL-4-ACETYL-3-HYDROXY-3-PYRROLIN-2-ONE. Vietnam Journal of Chemistry, 58(2), 241-245. Retrieved from [Link]

-

Arnone, A., et al. (1993). NMR study of tautomerism in natural perylenequinones. Journal of the Chemical Society, Perkin Transactions 2, (7), 1447-1454. Retrieved from [Link]

-

Al-Juboori, A. M. A. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jst-ud.vn [jst-ud.vn]

- 3. NMR study of tautomerism in natural perylenequinones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 4-Methyl-6-sulfanylpyrimidin-2-ol

Abstract

This technical guide provides a comprehensive analysis of 4-Methyl-6-sulfanylpyrimidin-2-ol using Fourier Transform Infrared (FTIR) spectroscopy. Pyrimidine derivatives are foundational scaffolds in numerous biologically active molecules, making their structural elucidation paramount for research and drug development.[1] This document delves into the vibrational characteristics of the compound's key functional groups, with a special emphasis on the critical role of tautomerism. We will explore the theoretical underpinnings of the expected spectral features, present a systematic approach to spectral interpretation, and provide a validated experimental protocol for obtaining high-quality data. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to apply IR spectroscopy for the structural characterization of complex heterocyclic systems.

Molecular Structure and Prototropic Tautomerism

The nominal structure of 4-Methyl-6-sulfanylpyrimidin-2-ol presents a fascinating case of prototropic tautomerism. The molecule is not a single, static entity but exists as an equilibrium of several forms due to the migration of protons between oxygen, sulfur, and nitrogen atoms. The predominant tautomer in a given state (solid or solution) dictates the observed infrared spectrum. Understanding these potential forms is the first and most critical step in spectral analysis.

The primary tautomeric equilibria are the keto-enol and thione-thiol interchanges. This gives rise to at least four potential structures:

-

Hydroxy-Thiol Form (A): The aromatic 'ol' and 'thiol' form.

-

Keto-Thiol Form (B): The lactam (amide) 'keto' form with a thiol group.

-

Hydroxy-Thione Form (C): The aromatic 'ol' form with a 'thione' group.

-

Keto-Thione Form (D): The fully non-aromatic lactam and thione form.

Generally, for 2-hydroxypyrimidines, the equilibrium strongly favors the keto (pyrimidin-2-one) form due to the greater stability of the amide group.[2][3] The thione-thiol equilibrium can be more variable. Infrared spectroscopy is an exceptionally powerful tool for identifying which tautomer(s) are present.

Caption: Potential tautomeric forms of the title compound.

Theoretical Framework of Vibrational Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels.[4] Covalent bonds are not rigid; they behave like springs that can stretch and bend at specific frequencies. For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment. The frequency of absorption is characteristic of the type of bond and the atoms it connects, while the intensity of the absorption band is proportional to the magnitude of the dipole moment change.[5]

The spectrum is typically divided into two main regions:

-

Group Frequency Region (4000–1450 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, C=O, N-H).[4]

-

Fingerprint Region (1450–600 cm⁻¹): This region contains complex vibrations, often involving the entire molecular skeleton. The pattern here is unique to a specific molecule, serving as a "fingerprint."[4]

Analysis of Characteristic Functional Group Vibrations

The key to interpreting the spectrum of 4-Methyl-6-sulfanylpyrimidin-2-ol is to look for the presence or absence of bands that are unique to each tautomeric form.

High-Frequency Region (4000–2500 cm⁻¹): O-H, N-H, C-H, and S-H Stretching

This region provides the most direct evidence for the tautomeric state.

-

O-H Stretch (Alcohol/Enol): A broad, strong absorption between 3200–3600 cm⁻¹ is characteristic of an O-H group involved in hydrogen bonding.[6][7] Its presence would support tautomers A or C .

-

N-H Stretch (Amide/Lactam): A medium-to-strong, moderately broad peak between 3100–3500 cm⁻¹ indicates an N-H group.[1][8] Its presence is a strong indicator of the keto tautomers B or D . Often, this band is sharper than an O-H stretch.

-

C-H Stretch (Aromatic & Methyl):

-

S-H Stretch (Thiol): A weak and characteristically sharp absorption around 2550–2600 cm⁻¹ signifies the presence of a thiol group.[11] This is a definitive marker for tautomers A or B . Its absence strongly suggests a thione form.

Double Bond Region (1800–1500 cm⁻¹): C=O, C=N, and C=C Stretching

This region is crucial for distinguishing between keto and enol forms.

-

C=O Stretch (Amide/Lactam): This is one of the most intense and reliable bands in an IR spectrum. A strong, sharp absorption between 1650–1700 cm⁻¹ is definitive proof of a carbonyl group, strongly supporting the presence of keto tautomers B or D .[1][3][8][12]

-

C=N and C=C Ring Stretches: The pyrimidine ring gives rise to several bands in the 1550–1650 cm⁻¹ and 1400–1500 cm⁻¹ regions.[1][13] These bands confirm the presence of the heterocyclic ring structure but can be complex to assign individually.

Fingerprint Region (<1500 cm⁻¹): Bending Vibrations and Thione Group

This complex region provides confirmatory data.

-

C-H Bending: The methyl group will show characteristic bending (asymmetric and symmetric) vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ .[7]

-

C-O Stretch (Enol): A strong C-O single bond stretch appears in the 1200–1300 cm⁻¹ range and would support the enol forms A or C .

-

C=S Stretch (Thione): The thiocarbonyl stretch is mechanistically complex and can be weak. It is typically found in the 1000-1250 cm⁻¹ range.[8][14] Its definitive assignment can be challenging but is a key piece of evidence for tautomers C or D .

Data Interpretation: A Summary Table

The presence of a strong C=O band (~1680 cm⁻¹) and an N-H band (~3200 cm⁻¹) alongside a weak S-H band (~2560 cm⁻¹) would be compelling evidence that the Keto-Thiol Form (B) is the dominant tautomer in the sample.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Tautomer Evidence |

| O-H Stretch | Hydroxyl (Enol) | 3200–3600 (Broad, Strong) | A or C |

| N-H Stretch | Amide (Lactam) | 3100–3500 (Medium-Strong) | B or D |

| C-H Stretch | Aromatic/Ring | 3000–3100 (Medium) | All |

| C-H Stretch | Methyl | 2850–2970 (Medium) | All |

| S-H Stretch | Thiol (Sulfanyl) | 2550–2600 (Weak, Sharp) | A or B |

| C=O Stretch | Carbonyl (Keto) | 1650–1700 (Strong, Sharp) | B or D |

| C=C, C=N Stretch | Pyrimidine Ring | 1400–1650 (Variable) | All |

| C=S Stretch | Thione | 1000-1250 (Variable, Weak) | C or D |

Experimental Protocol: High-Fidelity FTIR Analysis

This protocol describes the use of Attenuated Total Reflectance (ATR) FTIR, a common and reliable technique for solid samples.

Objective: To obtain a high-resolution infrared spectrum of solid 4-Methyl-6-sulfanylpyrimidin-2-ol.

Materials:

-

4-Methyl-6-sulfanylpyrimidin-2-ol (solid powder)

-

FTIR Spectrometer with a Diamond ATR accessory

-

Spatula

-

Isopropanol or Ethanol for cleaning

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe lightly moistened with isopropanol. Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere and the instrument's response, which will be subtracted from the sample spectrum.

-

Typical Parameters: 16-32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range.

-

-

Sample Application:

-

Place a small amount (typically 1-2 mg) of the solid sample onto the center of the ATR crystal.

-

Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background to produce the final transmittance or absorbance spectrum.

-

-

Data Processing and Cleaning:

-

Clean the sample from the ATR crystal using a dry wipe first, followed by a solvent-moistened wipe.

-

Process the spectrum within the software. Common processing steps include baseline correction and ATR correction (if required for library searching).

-

Label all significant peaks with their wavenumbers for analysis.

-

Caption: Standard workflow for ATR-FTIR analysis of a solid sample.

Conclusion

Infrared spectroscopy is an indispensable, non-destructive technique for the structural characterization of 4-Methyl-6-sulfanylpyrimidin-2-ol. Its primary utility lies in its sensitivity to the molecule's tautomeric state. By carefully analyzing the high-frequency region for O-H, N-H, and S-H stretches and the double-bond region for the presence or absence of a strong C=O absorption, a researcher can confidently determine the dominant structural isomer. The detailed analysis of these key vibrational modes provides a robust and experimentally verifiable picture of the molecule's structure, which is fundamental for applications in medicinal chemistry and materials science.

References

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]

-

Barone, V., et al. (Date not available). Calculated vs. experimental IR spectrum of pyrimidine in CS2 solution. ResearchGate. [Link]

-

Unknown Author. (Date not available). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

Uno, T., et al. (1969). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 17(1), 127-133. [Link]

-

Unknown Author. (Date not available). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

-

Beltrame, M., & Noto, R. (1988). SH vibrational frequency and hydrogen bond in biological thiols: a critical analysis. Physiological Chemistry and Physics and Medical NMR, 20(3), 189-191. [Link]

-

Talaikis, M., et al. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 23(11), 2997. [Link]

-

Arjunan, V., et al. (2013). Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 30-51. [Link]

-

Reusch, W. (Date not available). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 193-206. [Link]

-

Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the Infrared Spectra of Organosulphur Compounds. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

-

Kyziol, J. B., et al. (2021). Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. PLOS ONE, 16(11), e0259365. [Link]

-

McMurry, J. (Date not available). Infrared Spectra of Some Common Functional Groups. North Carolina State University Libraries. [Link]

-

Vidya-mitra. (2018). IR Spectroscopy, vibrational frequency; Types of vibrations. YouTube. [Link]

-

LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

ICT Prague. (Date not available). Table of Characteristic IR Absorptions. ICT Prague Analytical Chemistry Laboratory. [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

discovery and history of pyrimidine-2-thiol derivatives

An In-Depth Technical Guide to the Discovery and History of Pyrimidine-2-Thiol Derivatives

Abstract

The pyrimidine-2-thiol scaffold represents a cornerstone in the field of medicinal chemistry, serving as the foundational structure for a multitude of therapeutically significant agents. This technical guide provides a comprehensive exploration of the discovery and historical evolution of these vital heterocyclic compounds. Beginning with the early days of pyrimidine synthesis in the late 19th century, we trace the development of pioneering synthetic methodologies, most notably the Biginelli reaction, which provided the first accessible routes to this chemical class. The narrative then focuses on the landmark discovery of the antithyroid properties of thiouracil derivatives in the 1940s, a breakthrough that established Propylthiouracil (PTU) as a critical treatment for hyperthyroidism and solidified the therapeutic potential of the scaffold. We will provide a detailed analysis of the mechanism of action of these antithyroid agents. Subsequently, the guide examines the diversification of synthetic strategies, including modern advancements that have enhanced efficiency and expanded the chemical space for drug discovery. This has led to the exploration of a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework of authoritative references to support further research and development.

Introduction: The Pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

Heterocyclic compounds form the bedrock of pharmaceutical sciences, and among them, the pyrimidine ring system holds a position of exceptional importance.[1] As a fundamental component of the nucleobases cytosine, thymine, and uracil, pyrimidine is integral to the structure of DNA and RNA, highlighting its profound biological significance.[1][2] This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure" in drug design. Its planar, aromatic nature, featuring two electron-rich nitrogen atoms at positions 1 and 3, allows for critical hydrogen bonding and π-π stacking interactions with biological targets such as enzymes and nucleic acid.[1]

The introduction of a thiol (-SH) or thione (=S) group at the C2 position creates the pyrimidine-2-thiol core, a modification that dramatically enhances the molecule's chemical versatility and biological activity. The sulfur atom not only influences the electronic properties of the ring but also serves as a key active site for biological interactions and a versatile handle for further synthetic functionalization.[3] The history of pyrimidine-2-thiol derivatives is a compelling story of chemical innovation leading to profound medical breakthroughs.

Part I: The Dawn of Pyrimidine-2-Thiols - Discovery and Early Synthetic Routes

The journey into pyrimidine chemistry began in the late 19th century. The systematic study of pyrimidines was initiated by Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[2] However, it was the Italian chemist Pietro Biginelli who, in 1891, developed a remarkably straightforward and elegant one-pot synthesis that made a class of pyrimidine derivatives widely accessible.[4][5]

The Pioneering Synthesis: The Biginelli Reaction

The Biginelli reaction is a multi-component reaction that combines an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or, significantly for this guide, thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or the corresponding thiones.[4][6] This acid-catalyzed condensation was a pivotal development, providing a robust method for constructing the core heterocyclic ring system.

Causality of the Mechanism: The reaction's success hinges on a cascade of acid-catalyzed steps. The most widely accepted mechanism begins with the condensation between the aldehyde and thiourea, which forms an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. The final step involves an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration to yield the stable dihydropyrimidinethione ring.[4][5]

Caption: Mechanism of the Biginelli reaction for pyrimidine-2-thiol synthesis.

Experimental Protocol: General Biginelli Synthesis of a 4-Aryl-3,4-dihydropyrimidine-2(1H)-thione

This protocol describes a representative classical synthesis.

Materials:

-

Aromatic aldehyde (e.g., Benzaldehyde, 10 mmol)

-

β-ketoester (e.g., Ethyl acetoacetate, 10 mmol)

-

Thiourea (12 mmol)

-

Ethanol (25 mL)

-

Concentrated Hydrochloric Acid (0.2 mL, catalytic amount)

-

Round-bottom flask (100 mL), reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), thiourea (12 mmol), and ethanol (25 mL).

-

Catalysis: While stirring, add the concentrated hydrochloric acid catalyst to the mixture.

-

Reaction: Heat the mixture to reflux using a heating mantle and maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filtration: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure dihydropyrimidinethione.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as Melting Point determination, FT-IR, ¹H-NMR, and Mass Spectrometry. The characteristic C=S stretch in the IR spectrum and the appropriate proton signals in the NMR spectrum validate the successful synthesis.

Part II: The Landmark Breakthrough - Antithyroid Agents and the Rise of Propylthiouracil (PTU)

While early synthetic work established the chemistry of pyrimidine-2-thiols, their profound impact on medicine was not realized until the 1940s. The clinical challenge of hyperthyroidism—a condition caused by an overactive thyroid gland—drove the search for non-surgical treatments. This search led to the discovery that thiourea-based compounds could effectively inhibit thyroid hormone production.[7] This culminated in the medical introduction of Propylthiouracil (PTU) , a pyrimidine-2-thiol derivative that became a frontline therapy for Graves' disease and other hyperthyroid conditions.[8]

Synthesis of 6-Propyl-2-thiouracil (PTU)

The synthesis of PTU is a classic example of a cyclocondensation reaction, a testament to the foundational chemistry established decades earlier. It is prepared by the condensation of a β-ketoester (ethyl 3-oxohexanoate, also known as ethyl butyroacetate) with thiourea, typically in the presence of a base like sodium ethoxide.[8][9]

Causality of the Synthesis: The base (sodium ethoxide) serves two primary functions. First, it deprotonates the thiourea, increasing its nucleophilicity. Second, it promotes the cyclization and subsequent dehydration steps, driving the reaction towards the formation of the stable aromatic pyrimidine ring.

Caption: Synthetic workflow for Propylthiouracil (PTU).

Experimental Protocol: Synthesis of Propylthiouracil (PTU)

Materials:

-

Ethyl 3-oxohexanoate (15.8 g, 0.1 mol)

-

Thiourea (7.6 g, 0.1 mol)

-

Sodium metal (2.5 g, 0.11 mol)

-

Absolute Ethanol (75 mL)

-

Glacial Acetic Acid

-

Three-neck round-bottom flask (250 mL), reflux condenser, dropping funnel, mechanical stirrer

Procedure:

-

Sodium Ethoxide Preparation: In a three-neck flask equipped with a mechanical stirrer and reflux condenser, carefully add sodium metal pieces to absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved to form sodium ethoxide.

-

Thiourea Addition: Add thiourea to the sodium ethoxide solution and stir until it dissolves.

-

Ketoester Addition: Gently heat the mixture to reflux. Add ethyl 3-oxohexanoate dropwise from a dropping funnel over a period of 30 minutes.

-

Reaction: Continue to reflux the mixture with stirring for 2-3 hours. A solid precipitate will form.

-

Isolation: Cool the reaction mixture to room temperature. Add 100 mL of water to dissolve the sodium salt of PTU.

-

Precipitation: Slowly add glacial acetic acid with stirring until the solution is acidic (pH ~5-6). Propylthiouracil will precipitate as a white solid.

-

Filtration and Purification: Collect the crude PTU by vacuum filtration, wash with cold water, and dry. Recrystallize from aqueous ethanol to obtain pure PTU.

Self-Validation: The melting point of the purified product should be sharp and consistent with the literature value (approx. 218-220 °C). ¹H-NMR and ¹³C-NMR spectroscopy will confirm the presence of the propyl group and the correct heterocyclic structure.

Mechanism of Action: A Dual Inhibition Pathway

Propylthiouracil's efficacy stems from a dual mechanism of action that targets both the production and activation of thyroid hormones.[10][11]

-

Inhibition of Thyroid Peroxidase (TPO): The primary mechanism is the potent inhibition of TPO, a heme-containing enzyme in the thyroid gland.[12][13] TPO is essential for two critical steps in hormone synthesis: the oxidation of iodide (I⁻) to iodine (I⁰) and the subsequent iodination of tyrosine residues on the thyroglobulin protein. PTU acts as a substrate for TPO, becoming oxidized itself and thereby irreversibly inactivating the enzyme, which halts the production of new thyroid hormones (T4 and T3).[7][10]

-

Inhibition of 5'-Deiodinase: Uniquely among thiourea-based antithyroid drugs, PTU also inhibits the peripheral enzyme 5'-deiodinase.[8][11] This enzyme is responsible for converting the prohormone thyroxine (T4) into the more biologically active triiodothyronine (T3) in peripheral tissues.[10] This secondary action provides a more rapid decrease in active thyroid hormone levels, making PTU particularly effective in treating severe hyperthyroid states like thyroid storm.[13][14]

Caption: Dual inhibitory mechanism of Propylthiouracil (PTU).

Part III: Expanding the Horizon - Diversification of Synthetic Strategies and Biological Applications

The success of PTU spurred decades of research into pyrimidine-2-thiol derivatives, leading to an evolution in synthetic methods and the discovery of a vast array of new biological activities.

Evolution of Synthesis

While classical methods like the Biginelli reaction and direct condensation remain valuable, medicinal chemists have developed more efficient and versatile approaches.

-

Chalcone Condensation: A widely used method involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with thiourea in a basic medium. This provides a flexible route to a wide variety of 4,6-diarylpyrimidine-2-thiol derivatives.[15][16]

-

Modern Catalysis and Conditions: Research has focused on improving reaction conditions to enhance yields, reduce reaction times, and improve sustainability. This includes the use of novel catalysts (e.g., Yb(OTf)₃, InCl₃), ionic liquids, and solvent-free reaction conditions.[5]

-

Microwave-Assisted Synthesis: The application of microwave irradiation has dramatically accelerated synthesis, often reducing reaction times from hours to minutes while improving yields.[17][18][19]

| Synthetic Method | Typical Conditions | Reaction Time | General Yield | Key Advantages |

| Classical Biginelli | Reflux in Ethanol, Acid Catalyst | 4-12 hours | Moderate to Good | One-pot, simple setup |

| Chalcone Condensation | Reflux in Ethanol, Base Catalyst | 6-10 hours | Good | Access to diverse 4,6-diaryl derivatives |

| Microwave-Assisted | Solvent-free or polar solvent | 4-15 minutes | Good to Excellent | Rapid, efficient, often higher yields[19] |

| Modern Catalysis | Various (e.g., Yb(OTf)₃, solvent-free) | 1-5 hours | Good to Excellent | Milder conditions, catalyst reusability[5] |

A Spectrum of Biological Activity

Beyond their antithyroid effects, pyrimidine-2-thiol derivatives have been identified as potent agents against a wide range of diseases. The core structure serves as a versatile scaffold that can be decorated with various functional groups to tune its biological profile.[3][20][21]

-

Antimicrobial and Antifungal Activity: Numerous derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][18][19] For instance, certain 4,6-diarylpyrimidine-2-thiols have shown minimum inhibitory concentrations (MICs) superior to standard drugs like cefadroxil and fluconazole.[15]

-

Anticancer Activity: The pyrimidine scaffold's resemblance to nucleobases makes it a prime candidate for developing antimetabolites that interfere with cancer cell division.[1] Derivatives have shown promise as inhibitors of various kinases involved in cell proliferation and as cytotoxic agents against leukemia, colon, and breast cancer cell lines.[20][22]

-

Antiviral Activity: The structural similarity to natural nucleosides has led to the development of pyrimidine-2-thiol derivatives with antiviral properties, including activity against HIV.[3][19]

-

Other Activities: The scaffold has also been successfully exploited to develop compounds with anti-inflammatory, analgesic, antioxidant, anticonvulsant, and antihypertensive properties.[3][20][23]

| Derivative Class | Reported Biological Activity | Representative Reference(s) |

| 4,6-Disubstituted Pyrimidine-2-thiols | Antibacterial, Antifungal, Antitubercular | [15][21][23] |

| Condensed Pyrimidine-2-thiones | Anticancer, Anti-inflammatory, Antiviral | [3][20] |

| Dihydropyrimidinethiones (Biginelli Products) | Calcium Channel Blockers, Antihypertensive | [4] |

| Thiazole-linked Pyrimidine-2-thiols | Antithyroid | [24] |

Part IV: Modern Perspectives and Future Directions

The exploration of pyrimidine-2-thiol derivatives continues to be a vibrant area of research. Current efforts are focused on several key areas:

-

Fused Heterocyclic Systems: Synthesizing more complex, rigid structures by fusing the pyrimidine-2-thiol ring with other heterocyclic systems (e.g., pyrrole, imidazole) to create novel compounds with unique pharmacological profiles.[3]

-

Versatile Building Blocks: Using pyrimidine-2-thiols not as the final drug but as key intermediates. The thioether linkage is a versatile synthetic handle for regioselective functionalization in the construction of more complex molecules, such as next-generation kinase inhibitors.[25]

-

Computational Chemistry: Employing in silico methods like molecular docking to rationally design new derivatives and predict their interactions with biological targets, thereby accelerating the drug discovery process.[16]

Conclusion

From their genesis in the fundamental condensation reactions of the late 19th century to their role in combating a global health problem with the advent of Propylthiouracil, pyrimidine-2-thiol derivatives have a rich and impactful history. The journey from the Biginelli reaction to modern microwave-assisted synthesis illustrates a relentless drive for chemical efficiency and innovation. The initial discovery of antithyroid activity was a watershed moment that opened the door to exploring a vast therapeutic landscape. Today, the pyrimidine-2-thiol core remains a privileged and indispensable scaffold in medicinal chemistry, with ongoing research continuing to unlock its potential in treating a wide array of human diseases.

References

- Dr.Oracle. (2025, May 26). What is the mechanism of action (MOA) of Propylthiouracil (PTU)? [Online].

- Patel, P. & Chu, X. (n.d.). Propylthiouracil (PTU). StatPearls - NCBI Bookshelf. [Online].

- Anderson, L.A. (2024, October 9). How does propylthiouracil work? Drugs.com. [Online].

- Wikipedia. (n.d.). Propylthiouracil. [Online].

- Patsnap Synapse. (2024, July 17). What is the mechanism of Propylthiouracil? [Online].

- Zeynalov, E.B. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Online].

- Wikipedia. (n.d.). Biginelli reaction. [Online].

- Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Online].

- ChemicalBook. (n.d.). Propylthiouracil synthesis. [Online].

-

Popa, C.V., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(11), 3173. [Online]. Available: [Link]

-

Bükülmez, G. & Kasımoğulları, R. (2025, August). Synthesis of pyrimidines via Biginelli reaction. Journal of Molecular Structure. [Online]. Available: [Link]

- Kumar, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 50. [Online].

-

Kovalenko, S.I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Online]. Available: [Link]

-

Fandakli, S., et al. (2018). Biological evaluation and synthesis of new pyrimidine-2(1H)-ol/-thiol derivatives derived from chalcones using the solid phase microwave method. Turkish Journal of Chemistry, 42(4), 1012-1028. [Online]. Available: [Link]

-